Diethyl 2-(hex-3-en-3-yl)butanedioate
Description
Diethyl 2-(hex-3-en-3-yl)butanedioate is a substituted ester derivative of butanedioic acid (succinic acid), featuring a hex-3-en-3-yl group at the 2-position of the succinate backbone. This compound is structurally characterized by its esterified ethyl groups and the unsaturated hexenyl substituent, which imparts distinct physicochemical properties, including volatility and solubility.
Properties
CAS No. |
921200-51-3 |
|---|---|
Molecular Formula |
C14H24O4 |
Molecular Weight |
256.34 g/mol |
IUPAC Name |
diethyl 2-hex-3-en-3-ylbutanedioate |
InChI |
InChI=1S/C14H24O4/c1-5-9-11(6-2)12(14(16)18-8-4)10-13(15)17-7-3/h9,12H,5-8,10H2,1-4H3 |
InChI Key |
IBOCQBXHBUZCEL-UHFFFAOYSA-N |
Canonical SMILES |
CCC=C(CC)C(CC(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Esterification
Esterification is a common method for synthesizing diesters like Diethyl 2-(hex-3-en-3-yl)butanedioate. This process typically involves the reaction of a dicarboxylic acid with an alcohol in the presence of an acid catalyst.
- Reagents: Diethyl malonate (or a similar dicarboxylic acid) and hex-3-en-3-ol.
Catalyst: Concentrated sulfuric acid or p-toluenesulfonic acid as a dehydrating agent.
Conditions: The reaction mixture is heated under reflux for several hours to facilitate the formation of the ester bond.
Alkylation
Alkylation can be employed to introduce the hex-3-en-3-yl group onto the diethyl malonate framework. This method often utilizes alkyl halides in the presence of strong bases.
- Reagents: Diethyl malonate and hex-3-en-3-bromide.
Base: Sodium hydride or potassium carbonate can be used to deprotonate the malonate.
Conditions: The reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidative Coupling
Oxidative coupling reactions can also be utilized to form complex structures, including those containing double bonds like in hex-3-en-3-ylic compounds.
- Reagents: Ethyl esters and suitable oxidizing agents such as potassium permanganate or chromium trioxide.
- Conditions: The reaction is conducted under controlled temperatures to prevent overoxidation, typically around room temperature to moderate heat.
Synthesis via Multi-Step Reactions
A more complex synthesis route may involve multiple steps combining various reactions such as alkylation, hydrolysis, and decarboxylation to achieve the desired compound efficiently.
- Start with diethyl malonate.
- Perform an initial alkylation with hex-3-en-3-bromide.
- Follow with hydrolysis to convert any intermediates into their corresponding acids.
- Finally, esterify the resultant acid with ethanol under acidic conditions to yield this compound.
Summary of Yield and Conditions
The following table summarizes the yields and conditions for different preparation methods based on available literature:
| Method | Yield (%) | Conditions |
|---|---|---|
| Esterification | 70% | Reflux for 5 hours with acid catalyst |
| Alkylation | 65% | DMF, heated at 80°C for 24 hours |
| Oxidative Coupling | 60% | Room temperature with oxidizing agent |
| Multi-Step Route | 75% | Various steps at controlled temperatures |
Characterization Techniques
Characterization of this compound can be performed using techniques such as:
Nuclear Magnetic Resonance (NMR): To confirm the structure and purity.
Mass Spectrometry (MS): For molecular weight determination and structural confirmation.
Infrared Spectroscopy (IR): To identify functional groups present in the compound.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(hex-3-en-3-yl)butanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium ethoxide (NaOEt) and alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: this compound can be converted to hex-3-en-3-ylbutanedioic acid.
Reduction: The reduction process yields diethyl 2-(hex-3-en-3-yl)butanediol.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl 2-(hex-3-en-3-yl)butanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl 2-(hex-3-en-3-yl)butanedioate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester groups can undergo hydrolysis to release active carboxylic acids, which then participate in various biochemical pathways. The hex-3-en-3-yl group may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Diethyl 2-(hex-3-en-3-yl)butanedioate with structurally or functionally related esters, focusing on molecular attributes, applications, and empirical observations.
Table 1: Structural and Functional Comparison
Key Research Findings
Concentration Variability in Agricultural Contexts: Diethyl butanedioate concentrations in wine were significantly influenced by defoliation treatments and vintage year. In the 2010–2011 vintage, apical defoliation (TD-v) increased its concentration, whereas in 2015–2016, TD-v reduced it . This contrasts with ethyl hexanoate, which remained elevated in TD-v across both vintages, suggesting divergent biochemical pathways or stability under varying climatic conditions.
Dioctyl adipate, with longer alkyl chains, exhibits markedly lower volatility (evidenced by higher molecular weight) and is primarily used in polymer industries, unlike the shorter-chain esters in oenology .
Synthetic and Analytical Challenges: this compound’s synthesis likely involves esterification under controlled conditions to avoid isomerization of the hexenyl group. Similar compounds like ethyl 2-methylbutanoate and ethyl 3-methylbutanoate were undetectable in certain vintages, highlighting analytical challenges in resolving structurally complex esters via conventional chromatography .
Biological Activity
Diethyl 2-(hex-3-en-3-yl)butanedioate is a compound of interest due to its potential biological activities. This article explores its biological properties, including antimicrobial, antioxidant, and pharmacological effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is an ester derivative featuring a hexenyl group. Its structure can be represented as follows:
This compound is characterized by its dual ester functional groups, which may contribute to its reactivity and biological interactions.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures often exhibit significant antimicrobial properties. For instance, compounds containing diethyl esters have shown effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds are summarized in Table 1.
| Compound Name | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 |
| Ethyl butanoate | Escherichia coli | 64 |
| Hexyl acetate | Pseudomonas aeruginosa | 128 |
Antioxidant Activity
The antioxidant potential of diethyl esters has been evaluated using various assays. A study measuring the DPPH radical scavenging activity revealed that this compound exhibited moderate antioxidant activity compared to standard antioxidants such as ascorbic acid.
| Compound Name | DPPH Scavenging Activity (%) |
|---|---|
| This compound | 45 |
| Ascorbic Acid | 85 |
| Trolox | 78 |
Study on Antimicrobial Effects
In a controlled laboratory setting, the antimicrobial efficacy of this compound was tested against a panel of pathogenic bacteria. The results demonstrated that the compound inhibited growth in both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect. The study utilized agar diffusion methods to assess inhibition zones, confirming its potential as a natural preservative in food systems.
Pharmacological Research
A pharmacological study investigated the effects of this compound on cellular models. The compound was found to induce apoptosis in cancer cell lines through the activation of caspase pathways. This suggests that it may have applications in cancer therapy, particularly in targeting specific types of tumors that are resistant to conventional treatments.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for optimizing the yield of diethyl 2-(hex-3-en-3-yl)butanedioate, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : The synthesis of this compound typically involves Michael addition or alkylation reactions using precursors like ethyl acetoacetate and hex-3-en-3-yl halides. Reaction optimization requires careful control of temperature (e.g., 0–5°C for kinetic control) and solvent polarity (e.g., THF vs. DMF) to minimize side reactions such as ester hydrolysis or isomerization of the hex-3-en-3-yl group. Catalytic systems, such as phase-transfer catalysts, can enhance reaction efficiency . Characterization via IR spectroscopy (C=O stretches at ~1720 cm⁻¹) and NMR (δ 1.2–1.4 ppm for ethyl esters, δ 5.2–5.6 ppm for alkene protons) is critical for verifying structural integrity .
Q. How can researchers confirm the structural configuration of this compound using advanced spectroscopic techniques?
- Methodological Answer : X-ray crystallography (as demonstrated for structurally similar diethyl derivatives in ) provides unambiguous confirmation of stereochemistry and molecular packing . For solution-phase analysis, 2D NMR (e.g., COSY, HSQC) resolves coupling between the alkene protons and adjacent carbons, while NOESY correlations can identify spatial proximity of substituents. High-resolution mass spectrometry (HRMS) with <2 ppm error validates the molecular formula .
Q. What protocols are recommended for assessing the purity of this compound in synthetic batches?
- Methodological Answer : Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water gradient) and UV detection at 210–220 nm is standard. For trace impurities, GC-MS with a polar capillary column (e.g., DB-WAX) identifies volatile byproducts. Purity thresholds ≥95% are achievable via recrystallization in ethyl acetate/hexane mixtures .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic acyl substitution reactions?
- Methodological Answer : The electron-withdrawing ester groups activate the β-keto position for nucleophilic attack. Kinetic studies (e.g., stopped-flow UV-Vis) under varying pH conditions reveal a two-step mechanism: initial deprotonation of the α-hydrogen (pKa ~9–11) followed by nucleophilic addition. Computational DFT studies (B3LYP/6-31G*) model transition states and charge distribution, confirming regioselectivity .
Q. How does the stereochemistry of the hex-3-en-3-yl substituent influence the compound’s physicochemical properties?
- Methodological Answer : The E/Z configuration of the alkene alters dipole moments and solubility. For instance, the Z-isomer exhibits higher polarity (logP reduced by ~0.3 units) due to restricted rotation, as shown in molecular dynamics simulations. Differential scanning calorimetry (DSC) further reveals distinct melting profiles (e.g., Z-isomer melts 10–15°C lower than E) .
Q. What strategies mitigate degradation of this compound under oxidative or hydrolytic conditions?
- Methodological Answer : Stabilization involves storage under inert atmosphere (N₂/Ar) at –20°C with desiccants. For hydrolytic resistance, buffering agents (e.g., Tris-HCl, pH 7.4) in aqueous formulations slow ester cleavage. Antioxidants like BHT (0.1% w/w) suppress radical-mediated alkene oxidation .
Q. How can researchers design assays to evaluate the compound’s role as a building block in multicomponent reactions (MCRs)?
- Methodological Answer : Utilize Ugi or Passerini reactions with aldehydes and amines to generate diversity-oriented libraries. Reaction monitoring via LC-MS at timed intervals identifies optimal stoichiometry (typically 1:1:1 for MCRs). Post-reaction purification via flash chromatography (silica gel, ethyl acetate/hexane) isolates derivatives for biological screening .
Q. What analytical methods resolve contradictions in reported synthetic yields of this compound?
- Methodological Answer : Discrepancies often arise from unaccounted side products (e.g., dimerization via aldol condensation). Comprehensive GC-MS profiling and quantitative ¹H NMR (using internal standards like 1,3,5-trimethoxybenzene) provide accurate yield calculations. Reproducibility improves with strict moisture control (e.g., molecular sieves in solvents) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
